Garamine

Description

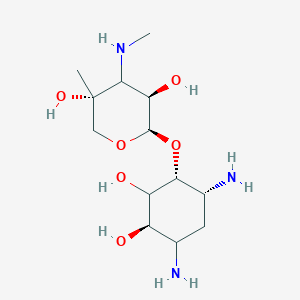

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,5R)-2-[(1R,3R,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O6/c1-13(20)4-21-12(9(19)11(13)16-2)22-10-6(15)3-5(14)7(17)8(10)18/h5-12,16-20H,3-4,14-15H2,1-2H3/t5?,6-,7-,8?,9-,10-,11?,12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKJLIUSEXIAKL-MDJXEHDCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)O)N)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H](C1NC)O)O[C@@H]2[C@@H](CC([C@H](C2O)O)N)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Garamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garamine is a significant aminocyclitol, an organic compound that is a derivative of cyclohexane (B81311) with amino and hydroxyl groups. It is structurally a core component of the gentamicin (B1671437) complex of aminoglycoside antibiotics and is also considered an impurity in gentamicin sulfate (B86663) preparations.[1][2][3] Understanding the chemical architecture and biological interactions of this compound is crucial for the development of novel antibiotics and for refining the purification processes of existing ones. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, isolation protocols, and its role in the inhibition of bacterial protein synthesis.

Chemical Structure and Identification

This compound is a pseudodisaccharide composed of a garosamine (B1245194) derivative linked to a 2-deoxystreptamine (B1221613) ring. The systematic name for this compound is (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol.[4] The molecule possesses nine stereocenters, leading to a complex three-dimensional structure that is critical for its biological activity.[5][6]

Key identifiers for this compound are listed below:

-

InChI: InChI=1S/C13H27N3O6/c1-13(20)4-21-12(9(19)11(13)16-2)22-10-6(15)3-5(14)7(17)8(10)18/h5-12,16-20H,3-4,14-15H2,1-2H3/t5-,6+,7+,8-,9+,10-,11+,12+,13-/m0/s1[5]

-

SMILES: C[C@@]1(CO--INVALID-LINK--O">C@@HO[C@H]2--INVALID-LINK--O)N">C@@HN)O[5]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and pharmacokinetic profiling. A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| Boiling Point | 546.0 ± 50.0 °C (Predicted) | [1][8] |

| Density | 1.40 g/cm³ | [1][8] |

| pKa | 13.29 ± 0.70 (Predicted) | [1][8] |

| Solubility | Slightly soluble in Methanol and Water | [1][8] |

| Appearance | Off-White to Dark Beige Solid | [1] |

Spectroscopic Characteristics

-

Infrared (IR) Spectroscopy: The presence of primary and secondary amine groups would result in N-H stretching absorptions in the 3300-3500 cm⁻¹ region. The numerous hydroxyl groups would lead to a broad O-H stretching band in a similar region, though the amine signals are typically sharper.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra would be complex due to the numerous overlapping signals from the carbohydrate rings. The N-methyl group would likely appear as a distinct singlet between 2.2 and 2.6 ppm. In ¹³C NMR, the carbons bonded to nitrogen and oxygen atoms would be deshielded and appear at higher chemical shifts.

-

Mass Spectrometry: The nitrogen rule in mass spectrometry suggests that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight. This is consistent with this compound's molecular formula and weight.

Experimental Protocols: Isolation and Purification

This compound is naturally produced as part of the gentamicin complex by the bacterium Micromonospora purpurea.[9] Its isolation from fermentation broths is a critical step in both the purification of gentamicin and the production of this compound for research purposes. The general workflow for its isolation involves chromatographic separation techniques.

A common method for the isolation of gentamicin components, including this compound, from fermentation products is liquid chromatography.[10] The process typically involves the following steps:

-

Fermentation Broth Pre-treatment: The fermentation broth is first acidified and filtered to remove mycelia.[11] Flocculating agents may be added to aid in the removal of solid particles.[12]

-

Initial Separation: The clarified broth is then passed through a cation exchange resin column, which binds the positively charged aminoglycosides.[13]

-

Elution: The bound compounds are then eluted from the resin using a gradient of a basic solution, such as ammonium (B1175870) hydroxide.[12][13] Different components of the gentamicin complex will elute at different concentrations of the basic solution.

-

Further Purification: The fractions containing the desired components are collected, neutralized, and concentrated.[10] Further purification to achieve high purity of individual components like this compound can be achieved through subsequent chromatographic steps, such as reverse-phase high-performance liquid chromatography (HPLC).[2]

Biological Activity and Mechanism of Action

This compound is an active component of the gentamicin complex and contributes to its overall antibacterial effect. The primary mechanism of action of aminoglycoside antibiotics is the inhibition of bacterial protein synthesis.[5][6][14] This is achieved by binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[4][6]

Gentamicin and its components, including this compound, primarily target the 30S subunit of the bacterial ribosome.[4][5][6][7] Binding to the A-site on the 16S rRNA within the 30S subunit interferes with the decoding process, leading to the misreading of the mRNA codon.[14] This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins, which ultimately results in bacterial cell death.[6][7]

Interestingly, while the broader gentamicin complex is known to bind to the 30S subunit, there is evidence to suggest that this compound specifically may also interact with the 50S ribosomal subunit by binding to the L6 protein.[1][15]

Caption: Mechanism of action of the Gentamicin complex and the specific role of this compound in inhibiting bacterial protein synthesis.

Conclusion

This compound is a structurally complex and biologically active molecule that plays a crucial role as a component of the gentamicin antibiotics. Its detailed chemical characterization and the elucidation of its specific interactions with the bacterial ribosome are vital for the ongoing efforts in antibiotic research and development. The information presented in this guide provides a solid foundation for researchers and professionals working to understand and leverage the properties of this important aminocyclitol.

References

- 1. This compound | 49751-51-1 [chemicalbook.com]

- 2. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. urology-textbook.com [urology-textbook.com]

- 6. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]

- 7. google.com [google.com]

- 8. 49751-51-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Synthesis of Gentamicin Minor Components: Gentamicin B1 and Gentamicin X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation of gentamicin C compounds from culture filtrates of Micromonospora purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. unido.org [unido.org]

- 12. CN103012515B - Preparation method of high-purity gentamycin - Google Patents [patents.google.com]

- 13. Research in Separation and Purification of Gentamicin Fermentation Broth | Semantic Scholar [semanticscholar.org]

- 14. benchchem.com [benchchem.com]

- 15. This compound Triacetate (Gentamicin Impurity) [lgcstandards.com]

Garamine: A Technical Guide to its Physicochemical Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garamine, a known impurity of the aminoglycoside antibiotic Gentamicin, presents a compelling subject for research in antibacterial drug development and molecular biology. This technical guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, its putative mechanism of action through inhibition of protein synthesis, and potential modulatory effects on cellular signaling pathways. Detailed experimental protocols are provided to facilitate further investigation into its biological activities.

Physicochemical Properties of this compound

This compound, a small molecule related to the aminoglycoside family, possesses distinct chemical characteristics that are crucial for understanding its biological function. The key identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 49751-51-1 | |

| Molecular Weight | 321.37 g/mol | |

| Molecular Formula | C₁₃H₂₇N₃O₆ |

Mechanism of Action: Inhibition of Protein Synthesis

As a derivative of Gentamicin, this compound is presumed to interfere with bacterial protein synthesis. While Gentamicin primarily targets the 30S ribosomal subunit, preliminary evidence suggests that this compound may interact with the 50S ribosomal subunit, specifically the L6 protein. This interaction is thought to disrupt the peptidyl transferase center, leading to the cessation of polypeptide chain elongation.

Proposed Interaction with the 50S Ribosomal Subunit

The 50S ribosomal subunit is a critical component of the bacterial ribosome, responsible for catalyzing peptide bond formation. The L6 protein is situated near the peptidyl transferase center, a key functional site. The binding of this compound to or near the L6 protein could induce conformational changes that inhibit the catalytic activity of the ribosome, thereby halting protein synthesis.

A Technical Guide to the Discovery and Natural Sources of Garamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garamine is a naturally occurring aminoglycoside and a constituent of the gentamicin (B1671437) antibiotic complex. This technical guide provides an in-depth overview of the discovery, natural sources, and biochemical properties of this compound. It details the methodologies for its isolation and characterization and explores its mechanism of action at the molecular level. This document is intended to serve as a comprehensive resource for professionals engaged in antibiotic research and development.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the discovery of the gentamicin antibiotic complex. In 1963, a team of scientists led by Weinstein and Wagman at the Schering Corporation isolated the gentamicin complex from the fermentation broth of the soil actinomycete Micromonospora purpurea.[1][2][3][4][5][6] This discovery was a significant milestone in the development of treatments for severe bacterial infections, particularly those caused by Gram-negative bacteria.[2][3]

The initial gentamicin complex was identified as a mixture of several structurally related aminoglycoside compounds. Subsequent research focused on the separation and characterization of these individual components. The major, most active constituents were identified as Gentamicin C1, C1a, and C2.[1] this compound, along with other compounds like sisomicin, was identified as one of the minor components of this complex.[7][8] While often considered an impurity in commercial gentamicin preparations, the study of these minor components is crucial for understanding the overall activity and potential toxicity of the antibiotic mixture.[8]

Natural Sources and Biosynthesis

The sole natural source of this compound is the fermentation of the Gram-positive bacterium Micromonospora purpurea.[1][3][7][9][10] This microorganism is widely distributed in soil and water environments.[11] The biosynthesis of the gentamicin complex, including this compound, is a complex enzymatic process. The core structure of these aminoglycosides is 2-deoxystreptamine, a six-carbon aminocyclitol.[1] This core is glycosylated with other amino sugars, such as garosamine (B1245194) and purpurosamine, to form the various components of the gentamicin complex.[1][11]

Physicochemical Properties of this compound

This compound is a polar, water-soluble molecule with basic properties due to its multiple amino groups. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₇N₃O₆ | [12][13][14] |

| Molecular Weight | 321.37 g/mol | [12][13][14] |

| IUPAC Name | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | [12] |

| CAS Number | 49751-51-1 | [12][14] |

Experimental Protocols

The isolation and characterization of this compound from the gentamicin complex require sophisticated analytical techniques due to the structural similarity and high polarity of the components.

Isolation of this compound from Fermentation Broth

A general workflow for the isolation of this compound from a Micromonospora purpurea fermentation broth is outlined below. This protocol is a composite of methodologies described in the literature.

-

Fermentation: Micromonospora purpurea is cultured in a suitable nutrient medium under controlled conditions to promote the production of the gentamicin complex.

-

Initial Extraction: The fermentation broth is acidified and the gentamicin complex is adsorbed onto a cation-exchange resin.

-

Elution: The complex is eluted from the resin using a strong acid or a high concentration of salt solution.

-

Purification: The eluted mixture is further purified and individual components are separated using preparative chromatography.

A variety of chromatographic techniques can be employed for the separation of gentamicin components, including:

-

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. The basic amino groups of gentamicin components allow for their separation on a cation-exchange column using a pH or salt gradient.[15]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ion-Pairing Agents: Due to the high polarity of aminoglycosides, ion-pairing agents such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) are added to the mobile phase to enhance retention and separation on a C18 column.[10][16][17]

-

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that can be used for the preparative separation of polar compounds without a solid support.[17]

Characterization of this compound

Once isolated, the structure and purity of this compound are confirmed using various spectroscopic and spectrometric methods.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification.[7][18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound, providing detailed information about the connectivity and stereochemistry of the molecule.[19][20][21][22]

Mechanism of Action: Ribosomal Inhibition

This compound, like other aminoglycoside antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[1][23][24][25] The primary target of aminoglycosides is the bacterial ribosome, specifically the 30S ribosomal subunit.[24][25][26]

The binding of this compound to the 30S subunit interferes with the translation process in several ways:

-

Inhibition of Initiation Complex Formation: Aminoglycosides can block the formation of the initiation complex, preventing the start of protein synthesis.

-

Induction of mRNA Misreading: Binding of the antibiotic to the A-site of the 16S rRNA can cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[9] This results in the production of non-functional or toxic proteins.

-

Inhibition of Translocation: Aminoglycosides can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.[26]

The primary binding site for aminoglycosides on the bacterial ribosome is a highly conserved region of the 16S rRNA known as helix 44 (h44), located near the decoding A-site.[26][27][28] A secondary binding site has been identified on helix 69 (H69) of the 23S rRNA in the 50S subunit.[26][28]

Visualizations

Signaling Pathway: Aminoglycoside Inhibition of Bacterial Protein Synthesis

Caption: Aminoglycoside binding to the bacterial ribosome.

Experimental Workflow: Isolation and Characterization of this compound

Caption: A representative experimental workflow.

Quantitative Data

The gentamicin complex is a mixture of several components, with the C components being the most abundant and possessing the highest antibacterial activity. The relative abundance of these components can vary between different production batches.

Table 1: Typical Composition of the Gentamicin C Complex

| Component | Relative Abundance (%) | Reference |

| Gentamicin C1 | 25 - 50 | [29] |

| Gentamicin C1a | 10 - 35 | [29] |

| Gentamicin C2 + C2a | 25 - 55 | [29] |

Table 2: Pharmacokinetic Parameters of Major Gentamicin Components in Beagles (Single IV Dose)

| Component | Mean Residence Time (min) | Reference |

| Gentamicin C1 | 81 ± 13 | [30] |

| Gentamicin C1a | 84 ± 12 | [30] |

| Gentamicin C2 | 79 ± 13 | [30] |

Conclusion

This compound, a minor component of the gentamicin complex produced by Micromonospora purpurea, serves as an important subject of study for understanding the complete pharmacological profile of this widely used antibiotic. While not the primary active ingredient, its presence and interaction with other components can influence the overall efficacy and toxicity of gentamicin formulations. The detailed methodologies for its isolation and characterization, along with a deeper understanding of its mechanism of action at the ribosomal level, provide a solid foundation for future research in the field of aminoglycoside antibiotics. Further investigation into the specific biological activities of this compound and other minor gentamicin components is warranted to optimize the therapeutic use of this important class of drugs.

References

- 1. Gentamicin - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Gentamicin | C21H43N5O7 | CID 3467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. History of Gentamicin - The Drug History Podcast [drughistory.org]

- 5. GENTAMICIN, A NEW ANTIBIOTIC COMPLEX FROM MICROMONOSPORA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GENTAMICIN, A NEW BROAD-SPECTRUM ANTIBIOTIC COMPLEX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pragolab.cz [pragolab.cz]

- 11. The genus Micromonospora as a model microorganism for bioactive natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C13H27N3O6 | CID 14699895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. 49751-51-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. Research in Separation and Purification of Gentamicin Fermentation Broth | Semantic Scholar [semanticscholar.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isolation and structure characterization of related impurities in etimicin sulfate by LC/ESI-MS(n) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

- 22. Proton Nuclear Magnetic Resonance Spectroscopy as a Technique for Gentamicin Drug Susceptibility Studies with Escherichia coli ATCC 25922 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Gentamicin (Garamycin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 24. urology-textbook.com [urology-textbook.com]

- 25. youtube.com [youtube.com]

- 26. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 29. journals.asm.org [journals.asm.org]

- 30. Pharmacokinetics of Gentamicin C1, C1a, and C2 in Beagles after a Single Intravenous Dose - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Garamine

An In-depth Technical Guide on the Biological Activity of Gramine (B1672134) and Garamine

Disclaimer: The term "this compound" is ambiguous and can refer to two distinct molecules: Gramine , a natural indole (B1671886) alkaloid with a wide range of biological activities, and This compound , a structural component of the antibiotic Gentamicin (B1671437) . This guide will provide a comprehensive overview of both compounds to ensure a thorough response.

Part 1: Gramine

Gramine (N,N-dimethyl-1H-indole-3-methylamine) is an indole alkaloid found in various plants, including barley (Hordeum vulgare) and the giant reed (Arundo donax)[1]. It is recognized for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and antitumor activities[1][2][3].

Biological Activities of Gramine

Anti-inflammatory Activity

Gramine exhibits significant anti-inflammatory effects by modulating key signaling pathways. It has been shown to suppress the activation of nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), which are crucial in the transcription of inflammatory genes[1]. The mechanism involves the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase phosphorylation. This, in turn, blocks the downstream PI3K/Akt/mTOR and JAK signaling pathways, preventing the nuclear translocation of NF-κB and STAT3[4][5]. In studies involving lipopolysaccharide (LPS)-induced microglia, gramine was found to inhibit the release of pro-inflammatory mediators such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α)[1][6]. It also reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. More recent research has also indicated that gramine can bind to the NF-κB p105 subunit, inhibiting its ubiquitination and subsequent processing to the active p50 subunit, thereby ameliorating sepsis-induced myocardial dysfunction[7].

Antibacterial Activity

Gramine and its derivatives have demonstrated notable antibacterial properties. Studies have shown that gramine can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria[1]. For instance, it has been reported to inhibit Escherichia coli and Staphylococcus aureus with specific minimum inhibitory concentrations (MICs)[1]. The proposed mechanism of action for similar lipophilic compounds involves the perturbation of the bacterial plasma membrane's lipid fraction, leading to increased permeability and leakage of intracellular components[8].

Antitumor Activity

Gramine also possesses antitumor capabilities. Research has shown its efficacy against various cancer cell lines. For example, a derivative of gramine exhibited significant activity against MGC803 human gastric cancer cells[1]. The mechanism of its antitumor action involves inducing cell cycle arrest and promoting mitochondria-mediated apoptosis[1].

Quantitative Data for Gramine

| Biological Activity | Target/Organism | Metric | Value | Reference |

| Antibacterial | Escherichia coli | MIC | 16.92 µg/mL | [1] |

| Antibacterial | Staphylococcus aureus | MIC | 6.26 µg/mL | [1] |

| Antibacterial | Methicillin-resistant S. aureus (MRSA) | Inhibition | 82% at 400 µg/mL | [1] |

| Anti-inflammatory | 5-Lipoxygenase (LOX) | IC₂₅ | 119 µg/mL | [1] |

| Antitumor | MGC803 human gastric cancer cells | IC₅₀ | 3.74 µM | [1] |

| Acute Oral Toxicity | Wistar Rats | LD₅₀ | >175 mg/kg, <550 mg/kg | [9] |

Experimental Protocols for Gramine

Protocol 1: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol assesses the ability of gramine to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of gramine (e.g., 1, 5, 10, 20 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitric Oxide Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.

-

-

Cell Viability (MTT Assay): To ensure that the observed effects are not due to cytotoxicity, perform a parallel MTT assay.

-

Add 10 µL of MTT solution (5 mg/mL) to the remaining cells in each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of gramine that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Plate cells (e.g., HAPI microglia or a cancer cell line) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight[6].

-

Compound Addition: Add serial dilutions of gramine to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the gramine concentration and use non-linear regression to determine the IC₅₀ value.

Part 2: this compound and Gentamicin

This compound is a key structural component of Gentamicin, an aminoglycoside antibiotic[10][11]. Gentamicin itself is not a single molecule but a complex of related compounds, primarily Gentamicins C₁, C₁ₐ, and C₂, which are produced by the bacterium Micromonospora purpurea[10][12]. This compound is one of the minor components found in commercial gentamicin formulations[12][13]. The biological activity of this compound is therefore best understood in the context of the broader activity of Gentamicin.

Biological Activity of Gentamicin

Antibacterial Mechanism of Action

Gentamicin is a bactericidal antibiotic that primarily targets Gram-negative bacteria[10][14]. Its mechanism of action is the irreversible inhibition of bacterial protein synthesis[14]. Gentamicin binds to the 30S subunit of the bacterial ribosome, specifically at the A-site on the 16S rRNA[10]. This binding interferes with the translation process in several ways:

-

It blocks the initiation of protein synthesis.

-

It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the polypeptide chain.

-

It disrupts the translocation of the ribosome along the mRNA.

The accumulation of non-functional or toxic proteins ultimately leads to the disruption of the bacterial cell membrane and cell death[10].

Signaling Pathways in Eukaryotic Cells (Toxicity)

While highly effective against bacteria, Gentamicin is known for its potential ototoxicity (damage to the inner ear) and nephrotoxicity (damage to the kidneys) in humans. These side effects are a result of its interaction with eukaryotic cells.

-

Apoptosis and Stress Response Pathways: In sensory hair cells of the inner ear, gentamicin treatment leads to significant changes in the expression of genes involved in apoptosis and stress responses. This includes the activation of the JNK and NF-κB signaling pathways[15].

-

Intracellular Calcium Signaling: Gentamicin can promote an increase in intracellular calcium levels in eukaryotic cells. This influx of calcium can activate apoptosis pathways, contributing to cellular damage[16].

-

Autophagy Modulation: The ototoxic effects of gentamicin are also mediated by the autophagy pathway. Depending on the cellular context, autophagy can be either a pro-survival or pro-death mechanism. Gentamicin has been shown to modulate the Sesn2/AMPK/mTOR signaling pathway, which is involved in regulating autophagy[17].

Quantitative Data for Gentamicin

The following table presents the Minimum Inhibitory Concentration (MIC) of Gentamicin against various bacterial strains. These values can vary depending on the specific strain and testing conditions.

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Escherichia coli | ≤ 4.0 | [18] |

| Klebsiella pneumoniae | ≤ 4.0 | [18] |

| Pseudomonas aeruginosa | ≤ 4.0 | [18] |

| Staphylococcus aureus | Varies (resistance is common) | [18] |

| Enterococcus species | ≤ 500 (for synergy) | - |

Experimental Protocol for Gentamicin

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antibiotic against a specific bacterial strain, adapted from CLSI and EUCAST guidelines[19][20].

-

Preparation of Gentamicin Stock Solution: Prepare a stock solution of Gentamicin C1 (or the Gentamicin complex) in a suitable sterile solvent (e.g., water) at a high concentration (e.g., 1024 µg/mL).

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Transfer the colonies to a tube with 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).

-

Incubate the broth at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Broth Microdilution Procedure:

-

Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

-

Add 50 µL of the Gentamicin stock solution to the first well of each test row.

-

Perform a serial twofold dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well. This creates a gradient of antibiotic concentrations.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

-

Inoculation: Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension, bringing the final volume to 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

Reading the MIC: After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of Gentamicin that completely inhibits visible bacterial growth[19][21].

References

- 1. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments of Gramine: Chemistry and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gramine attenuates EGFR-mediated inflammation and cell proliferation in oral carcinogenesis via regulation of NF-κB and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gramine attenuates EGFR-mediated inflammation and cell proliferation in oral carcinogenesis via regulation of NF-κB and STAT3 signaling-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 6. Gramine promotes functional recovery after spinal cord injury via ameliorating microglia activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gramine improves sepsis-induced myocardial dysfunction by binding to NF-κB p105 and inhibiting its ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring Acute and Sub-Acute Toxicity of Gramine Bioactive Molecule in Wistar Rats. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. Gentamicin - Wikipedia [en.wikipedia.org]

- 11. Synthesis of Gentamicin Minor Components: Gentamicin B1 and Gentamicin X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Gentamicin (Garamycin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 15. Early transcriptional response to aminoglycoside antibiotic suggests alternate pathways leading to apoptosis in sensory hair cells in the mouse inner ear - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The aminoglycoside antibiotic gentamicin is able to alter metabolic activity and morphology of MDCK-C11 cells: a cell model of intercalated cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2,3,4′,5-Tetrahydroxystilbene-2-O-β-D-glucoside ameliorates gentamicin-induced ototoxicity by modulating autophagy via Sesn2/AMPK/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [Antibacterial activity of gentamicin against clinical isolates in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. dovepress.com [dovepress.com]

- 21. Gentamicin susceptibility testing. [bio-protocol.org]

Garamine as a Gentamicin Impurity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Garamine, a known impurity in the aminoglycoside antibiotic Gentamicin. The document details its chemical properties, regulatory limits, analytical methodologies for detection and characterization, and toxicological profile based on available data. This guide is intended to be a valuable resource for professionals involved in the quality control, development, and research of Gentamicin-based pharmaceutical products.

Introduction to this compound

This compound is a recognized impurity and a degradation product of Gentamicin, a broad-spectrum antibiotic complex produced by the fermentation of Micromonospora purpurea. Gentamicin itself is a mixture of several related components, primarily Gentamicins C1, C1a, C2, C2a, and C2b. This compound, also known as Gentamicin Impurity B, is a key compound to monitor in pharmaceutical-grade Gentamicin to ensure its safety and efficacy.

Chemical Structure and Properties

This compound is a pseudodisaccharide consisting of a 2-deoxystreptamine (B1221613) ring linked to a garosamine (B1245194) sugar moiety. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Systematic Name | 2-Deoxy-4-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl]-L-streptamine | |

| Molecular Formula | C₁₃H₂₇N₃O₆ | |

| Molecular Weight | 321.37 g/mol | |

| CAS Number | 49751-51-1 | |

| Appearance | Light Orange Gel (commercially available form) |

Regulatory Context and Impurity Limits

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug quality and safety. Pharmacopoeias such as the European Pharmacopoeia (EP) set specific limits for impurities in Gentamicin Sulfate.

| Impurity | Pharmacopoeia | Limit |

| This compound (Impurity B) | European Pharmacopoeia | ≤ 3.0% |

| Total Impurities | European Pharmacopoeia | ≤ 10.0% |

Table based on data from the European Pharmacopoeia monograph for Gentamicin Sulfate, which specifies a limit for "impurity B".

Analytical Methodologies

The detection, separation, and quantification of this compound in Gentamicin require specialized analytical techniques due to the structural similarity of the components and the lack of a strong UV chromophore in these molecules.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for analyzing Gentamicin and its impurities. Due to the polar nature of these compounds, reversed-phase HPLC with ion-pairing agents is often employed.

Experimental Protocol: HPLC with Pulsed Amperometric Detection (PAD)

This method is adapted from the protocols described in the European and U.S. Pharmacopoeias for the analysis of Gentamicin Sulfate.

-

Instrumentation:

-

HPLC system equipped with a gradient pump.

-

Pulsed Amperometric Detector (PAD) with a gold working electrode.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

-

Reagents:

-

Trifluoroacetic acid (TFA)

-

Pentafluoropropionic acid (PFPA)

-

Sodium hydroxide (B78521), carbonate-free

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

-

Mobile Phase Preparation:

-

Prepare an aqueous mobile phase containing TFA and PFPA, and adjust the pH to approximately 2.6 with a dilute sodium hydroxide solution. The exact concentrations may vary based on the specific pharmacopoeial method.

-

Acetonitrile is used as the organic modifier.

-

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection: Pulsed Amperometric Detection (PAD). A multi-step potential waveform is applied to the gold electrode for detection, oxidation, and cleaning cycles.

-

Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Gentamicin Sulfate sample in the mobile phase to a final concentration of approximately 1.0 mg/mL for impurity analysis.

-

Workflow for HPLC Analysis of this compound

Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem MS (MS/MS) are powerful tools for the structural confirmation of this compound.

Experimental Protocol: LC-MS/MS Characterization

-

Instrumentation:

-

LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

-

-

Chromatographic Conditions:

-

Use an HPLC method similar to the one described above to separate this compound from other Gentamicin components.

-

-

MS Parameters:

-

Ionization Mode: Positive ESI.

-

Full Scan MS: Acquire data over a mass range that includes the protonated molecule of this compound ([M+H]⁺ at m/z 322.2).

-

MS/MS: Select the precursor ion at m/z 322.2 for collision-induced dissociation (CID).

-

Fragmentation Pathway of this compound in MS/MS

The fragmentation of aminoglycosides in MS/MS typically involves the cleavage of glycosidic bonds. For this compound, the cleavage between the garosamine and 2-deoxystreptamine rings is a characteristic fragmentation.

The Core Mechanism of Action of Garamine (Gentamicin): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms underpinning the antibacterial activity of Garamine, a brand name for the aminoglycoside antibiotic Gentamicin (B1671437). It delves into its primary mode of action, associated cellular interactions, and the experimental methodologies used to elucidate these pathways.

Executive Summary

Gentamicin is a potent, broad-spectrum bactericidal antibiotic that exerts its effect by irreversibly binding to the bacterial ribosome, thereby inhibiting protein synthesis.[1][2][3] This interaction leads to a cascade of events, including the misreading of mRNA codons and the production of truncated or nonfunctional proteins, which ultimately results in bacterial cell death.[3][4] While highly effective against a range of Gram-negative bacteria, its clinical use is carefully managed due to potential nephrotoxicity and ototoxicity.[2][3] This document outlines the core mechanism, presents quantitative data on its activity, details relevant experimental protocols, and visualizes the key pathways involved.

Primary Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The fundamental mechanism of Gentamicin is the disruption of protein synthesis at the ribosomal level.[5][6] This process can be broken down into several key steps:

-

Binding to the 30S Ribosomal Subunit: Gentamicin binds with high affinity to the A-site (aminoacyl site) on the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit.[5][7] This binding is crucial for its antibacterial activity. The interaction primarily involves rings I and II of the Gentamicin molecule, which make specific contacts within the major groove of the rRNA.[8][9]

-

Codon Misreading: The binding of Gentamicin to the A-site induces a conformational change in the ribosome.[10] This change impairs the ribosome's proofreading ability, causing it to misread the mRNA codon.[8][9] Consequently, incorrect aminoacyl-tRNAs are incorporated into the growing polypeptide chain, leading to the synthesis of aberrant, non-functional, or toxic proteins.[3]

-

Inhibition of Translocation: Gentamicin can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site (peptidyl site) on the ribosome.[8][11] This interference halts the elongation phase of protein synthesis, preventing the formation of a complete polypeptide chain.

-

Disruption of Ribosome Assembly: Some evidence suggests that aminoglycosides like Gentamicin can interfere with the proper formation of the 70S initiation complex, which is the complete functional ribosome.

This multi-faceted disruption of protein synthesis is the primary reason for Gentamicin's potent bactericidal effect.[4]

Diagram: Mechanism of Gentamicin-Induced Protein Synthesis Inhibition

Caption: Gentamicin binds to the A-site of the 30S ribosomal subunit, causing mRNA misreading and inhibiting translocation, which results in the production of non-functional proteins.

Quantitative Data Summary

The efficacy of Gentamicin can be quantified through various metrics that measure its binding affinity and inhibitory concentration. The following tables summarize key quantitative data from relevant studies.

Table 1: Binding Affinity and Dissociation Constants

| Target Molecule | Ligand | Method | Dissociation Constant (Kd) | Reference |

| Full-length rabbit megalin receptor | Gentamicin | Surface Plasmon Resonance (SPR) | 4.2 ± 0.2 mM | [12] |

| Human megalin CR10 domain | Gentamicin | NMR Titration | Low Affinity (mM range) | [12] |

Note: Data on the direct binding affinity of Gentamicin to the bacterial ribosome is extensive but often presented in qualitative or semi-quantitative terms in the reviewed literature. The interaction is consistently characterized as high-affinity and irreversible.

Table 2: Inhibitory Concentrations (IC50)

| Assay | Cell Line / System | Inhibitor | IC50 | Reference |

| Protein Synthesis Inhibition | LLC-PK1 (Kidney Epithelial Cells) | Gentamicin | Dose-dependent inhibition observed | [13] |

| Protein Synthesis Inhibition | Microsomes (Human Liver, Rat Brain/Kidney) | Gentamicin | Dose-dependent inhibition observed | [14] |

Note: Specific IC50 values for Gentamicin's inhibition of bacterial protein synthesis can vary significantly based on the bacterial strain and the experimental conditions.

Host Cell Interaction: Toxicity Pathways

While its primary target is the bacterial ribosome, Gentamicin can be taken up by eukaryotic cells, particularly in the kidneys and inner ear, leading to toxicity. This process involves specific signaling pathways.

-

Megalin-Mediated Endocytosis: In the proximal tubules of the kidney, Gentamicin binds to the megalin receptor on the cell surface.[12] This binding facilitates the endocytosis of the drug into the cell, where it accumulates in lysosomes and other organelles, initiating cellular damage.[6]

-

Oxidative Stress and Apoptosis: The accumulation of Gentamicin within host cells is linked to the generation of reactive oxygen species (ROS). This oxidative stress can damage mitochondria and other cellular components, ultimately triggering apoptotic (programmed cell death) pathways that contribute to nephrotoxicity and ototoxicity.[7][15]

Diagram: Gentamicin-Induced Nephrotoxicity Signaling Pathway

Caption: Gentamicin is taken up by kidney cells via the megalin receptor, leading to ROS generation, mitochondrial damage, and ultimately, apoptosis.

Key Experimental Protocols

The mechanism of action of Gentamicin has been elucidated through a variety of biochemical and biophysical assays. Below are outlines of key experimental methodologies.

Ribosome Binding Assay (Chemical Probing)

-

Objective: To determine the binding site of Gentamicin on the ribosomal RNA.

-

Methodology:

-

Preparation: Isolate 30S ribosomal subunits from a target bacterium (e.g., E. coli).

-

Incubation: Incubate the 30S subunits with and without Gentamicin.

-

Chemical Modification: Treat the samples with a chemical probe, such as dimethyl sulfate (B86663) (DMS). DMS methylates adenine (B156593) and cytosine bases that are not protected by protein or drug binding.

-

RNA Extraction: Extract the 16S rRNA from the treated subunits.

-

Primer Extension: Use a radiolabeled primer and reverse transcriptase to synthesize cDNA complementary to the 16S rRNA. Reverse transcriptase will stop at the sites of chemical modification.

-

Analysis: Analyze the resulting cDNA fragments on a sequencing gel. The sites protected from DMS modification by Gentamicin binding will appear as gaps in the sequencing ladder compared to the control (no drug) lane, thus identifying the binding site.[9]

-

In Vitro Translation Inhibition Assay

-

Objective: To quantify the inhibitory effect of Gentamicin on protein synthesis.

-

Methodology:

-

System Setup: Prepare a cell-free protein synthesis system, which includes ribosomes, tRNAs, amino acids (one of which is radiolabeled, e.g., [³H]-Leucine), mRNA template (e.g., luciferase mRNA), and an energy source.[13][16]

-

Inhibitor Addition: Add varying concentrations of Gentamicin to the reaction mixtures. A control reaction with no inhibitor is also prepared.

-

Incubation: Allow the translation reaction to proceed for a set period at an optimal temperature (e.g., 37°C).

-

Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled proteins using an acid like trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated proteins on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Calculate the percentage of inhibition for each Gentamicin concentration relative to the control. This data can be used to determine the IC50 value, which is the concentration of the drug that inhibits protein synthesis by 50%.[16][17]

-

Diagram: Experimental Workflow for In Vitro Translation Inhibition Assay

Caption: Workflow for determining the IC50 of Gentamicin by measuring its effect on in vitro protein synthesis using radiolabeled amino acids.

Conclusion

The mechanism of action of this compound (Gentamicin) is centered on its high-affinity, irreversible binding to the A-site of the bacterial 16S rRNA. This interaction critically impairs the fidelity and processivity of the ribosome, leading to the production of faulty proteins and subsequent cell death. While this makes it a powerful antibiotic, its off-target effects, particularly nephrotoxicity and ototoxicity mediated by megalin uptake and oxidative stress, necessitate careful clinical monitoring. The experimental protocols detailed herein have been fundamental in building this detailed molecular understanding, which continues to guide the development of safer and more effective aminoglycoside derivatives.

References

- 1. Gentamicin (Garamycin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. Gentamicin - Wikipedia [en.wikipedia.org]

- 3. urology-textbook.com [urology-textbook.com]

- 4. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. mdpi.com [mdpi.com]

- 8. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]

- 10. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]

- 12. Gentamicin Binds to the Megalin Receptor as a Competitive Inhibitor Using the Common Ligand Binding Motif of Complement Type Repeats: INSIGHT FROM THE NMR STRUCTURE OF THE 10TH COMPLEMENT TYPE REPEAT DOMAIN ALONE AND IN COMPLEX WITH GENTAMICIN - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of apical membrane enzyme activities and protein synthesis by gentamicin in a kidney epithelial cell line LLC-PK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of mammalian microsomal protein synthesis by aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Impacts of gentamycin toxicity: nephroprotective role of guarana through different signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]

Garamine and its Impact on Bacterial Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garamine, a core structural component of several aminoglycoside antibiotics, plays a pivotal role in the inhibition of bacterial protein synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound and related aminoglycosides interact with the bacterial ribosome, leading to catastrophic errors in translation and ultimately, cell death. The guide details the binding sites on the 30S ribosomal subunit, the consequential effects on translation initiation, elongation, and translocation, and the induction of mRNA misreading. Furthermore, this document outlines detailed experimental protocols for studying these interactions, including ribosome footprinting, in vitro translation assays, and X-ray crystallography. Quantitative data on the inhibitory effects of closely related aminoglycosides are presented for comparative analysis, and key molecular pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to be a comprehensive resource for researchers and professionals involved in the study of antibiotic mechanisms and the development of novel antibacterial agents.

Introduction to this compound

This compound is a pseudodisaccharide aminoglycoside, chemically identified as O-(3-deoxy-4-C-methyl-3-methylamino-β-L-arabinopyranosyl)-(1→6)-2-deoxy-D-streptamine.[1][2][3][4] It serves as a crucial synthetic intermediate for various semisynthetic aminoglycoside antibiotics and is also found as a known impurity in commercial gentamicin (B1671437) formulations.[5][6][7][8][9] Structurally, this compound represents the core active moiety of many clinically significant aminoglycosides, comprising the essential 2-deoxystreptamine (B1221613) (ring II) and a purpurosamine sugar (ring I). This core structure is primarily responsible for the specific binding to the bacterial ribosome and the subsequent disruption of protein synthesis. While dedicated biological activity studies on this compound are limited, its structural and functional similarity to the core of gentamicin allows for the extrapolation of its mechanism of action based on the extensive research conducted on gentamicin and other related aminoglycosides.

Mechanism of Action: Interference with Bacterial Protein Synthesis

The primary antibacterial action of this compound and its derivatives is the potent inhibition of protein synthesis in bacteria. This is achieved through high-affinity binding to the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. Specifically, these aminoglycosides target the 30S ribosomal subunit.[10] This interaction disrupts the translation process in several critical ways.

Binding to the 30S Ribosomal Subunit

The canonical binding site for aminoglycosides is the A-site (aminoacyl-tRNA site) on the 16S ribosomal RNA (rRNA) within the 30S subunit.[10] The this compound core, analogous to the neamine (B104775) core of other aminoglycosides, is responsible for this specific interaction. Key nucleotides in the A-site, particularly within helix 44 (h44), are crucial for this binding. This interaction induces a conformational change in the A-site, which is the foundation for the subsequent inhibitory effects.

Inhibition of Translation Initiation

Aminoglycosides can interfere with the formation of the translation initiation complex. By binding to the 30S subunit, they can disrupt the proper assembly of the 30S subunit, mRNA, and the initiator tRNA (fMet-tRNA), thereby preventing the subsequent association of the 50S subunit to form the functional 70S ribosome. This leads to a reduction in the overall rate of protein synthesis.

Induction of mRNA Misreading

A hallmark of aminoglycoside action is the induction of errors in translation. The binding of the drug to the A-site stabilizes a conformation that mimics the binding of a cognate (correct) aminoacyl-tRNA, even when a near-cognate or non-cognate tRNA is present. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain. The accumulation of misfolded and non-functional proteins exerts significant stress on the bacterial cell, contributing to its demise.[10]

Inhibition of Ribosomal Translocation

Following peptide bond formation, the ribosome must move along the mRNA by one codon in a process called translocation. Aminoglycosides can inhibit this crucial step. By locking the A-site in a particular conformation, they hinder the movement of the peptidyl-tRNA from the A-site to the P-site (peptidyl-tRNA site), effectively stalling the ribosome on the mRNA. This blockage of elongation further contributes to the cessation of protein synthesis.

The following diagram illustrates the multifaceted mechanism of action of this compound and related aminoglycosides on the bacterial ribosome.

Caption: Mechanism of this compound's action on bacterial protein synthesis.

Quantitative Data

| Antibiotic | Target Organism | Assay Type | Parameter | Value | Reference |

| Gentamicin | Escherichia coli | In vitro translation | IC50 | ~1 µM | Generic data, specific citations vary |

| Gentamicin | Staphylococcus aureus | MIC | 0.25 - 4 µg/mL | Generic data, specific citations vary |

Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values can vary depending on the bacterial strain, growth conditions, and specific assay used. The values presented here are representative and for comparative purposes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of aminoglycosides like this compound with the bacterial ribosome.

Ribosome Footprinting

Ribosome footprinting is a powerful technique to map the positions of ribosomes on mRNA at a genome-wide scale, providing insights into the dynamics of translation. Treatment with an aminoglycoside can reveal specific sites of ribosome stalling.

Objective: To identify the precise locations on mRNA where ribosomes are stalled by this compound.

Methodology:

-

Cell Culture and Treatment:

-

Grow a bacterial culture (e.g., E. coli) to mid-log phase.

-

Treat the culture with the desired concentration of this compound (or a related aminoglycoside) for a short period to induce ribosome stalling.

-

Rapidly harvest the cells by centrifugation at 4°C.

-

-

Cell Lysis and Ribosome Isolation:

-

Lyse the cells in a buffer containing inhibitors of RNases and proteases.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the lysate onto a sucrose (B13894) cushion and ultracentrifuge to pellet the ribosomes and associated mRNA fragments.

-

-

Nuclease Digestion:

-

Resuspend the ribosome pellet in a digestion buffer.

-

Add RNase I to digest the mRNA that is not protected by the ribosomes. The concentration of RNase I and digestion time should be optimized to ensure complete digestion of unprotected mRNA while preserving the ribosome-protected fragments (footprints).

-

Stop the digestion by adding an RNase inhibitor.

-

-

Isolation of Ribosome-Protected Fragments (RPFs):

-

Load the digested sample onto a sucrose density gradient and ultracentrifuge to separate the monosomes.

-

Fractionate the gradient and collect the fractions corresponding to the 70S monosomes.

-

Extract the RNA from the monosome fractions.

-

Run the extracted RNA on a denaturing polyacrylamide gel to size-select the RPFs (typically 20-30 nucleotides in length).

-

-

Library Preparation and Sequencing:

-

Ligate adapters to the 3' and 5' ends of the purified RPFs.

-

Perform reverse transcription to convert the RNA footprints into cDNA.

-

Amplify the cDNA by PCR.

-

Sequence the resulting library using a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to the bacterial genome or transcriptome.

-

Analyze the distribution of footprints to identify positions of increased ribosome density, which indicate stalling sites induced by the antibiotic.

-

The following diagram outlines the experimental workflow for ribosome footprinting.

References

- 1. GSRS [precision.fda.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C13H27N3O6 | CID 14699895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 49751-51-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound Triacetate (Gentamicin Impurity) [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 49751-51-1 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Gentamicin Minor Components: Gentamicin B1 and Gentamicin X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]

Synthesis of Garamine from Sisomicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garamine, a pseudodisaccharide core of the gentamicin (B1671437) C antibiotics, is a crucial intermediate for the semisynthesis of novel aminoglycoside antibiotics. Its efficient synthesis from the readily available and structurally related aminoglycoside, sisomicin (B1680986), is a key strategy in the development of new antibacterial agents with potentially improved efficacy and reduced toxicity. This technical guide provides an in-depth overview of the chemical synthesis of this compound from sisomicin, focusing on a multi-step protection and cleavage strategy. Detailed experimental methodologies, quantitative data, and workflow visualizations are presented to facilitate the practical application of this synthetic route in a research and development setting.

Introduction

Aminoglycoside antibiotics are a class of potent bactericidal agents that function by binding to the bacterial ribosome and inhibiting protein synthesis. Sisomicin, produced by fermentation of Micromonospora inyoensis, is a clinically important aminoglycoside. This compound, which is O-(3-deoxy-4-C-methyl-3-methylamino-β-L-arabinopyranosyl)-(1→6)-2-deoxy-D-streptamine, represents the core structure of several gentamicin components and is a valuable building block for creating diverse aminoglycoside derivatives.[1] The chemical conversion of sisomicin to this compound primarily involves the selective cleavage of the unsaturated sugar moiety (ring I) from the 2-deoxystreptamine (B1221613) core. This is typically achieved through a series of protection and deprotection steps coupled with a key acid-catalyzed hydrolysis reaction.[1] This guide details a robust synthetic pathway for this transformation.

Synthetic Pathway Overview

The synthesis of a protected this compound derivative from sisomicin can be accomplished through a four-step sequence involving the protection of the amino groups as azides, formation of a carbamate (B1207046) and subsequently an oxazolidinone, followed by the selective acid-catalyzed cleavage of the unsaturated glycosidic bond.[2]

Logical Workflow of this compound Synthesis

References

An In-depth Technical Guide to Garamine Derivatives: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garamine, a pseudodisaccharide core structure of several aminoglycoside antibiotics, serves as a crucial intermediate in the synthesis of potent antibacterial agents. This technical guide provides a comprehensive overview of this compound derivatives, detailing their synthesis, biological properties, and the underlying mechanisms of action. We present key experimental protocols, quantitative data on antibacterial activity, and a visual exploration of the relevant biological pathways to support researchers in the development of novel aminoglycoside antibiotics to combat multidrug-resistant bacteria.

Introduction

Aminoglycoside antibiotics have long been a cornerstone in the treatment of severe bacterial infections. Their potent, broad-spectrum bactericidal activity makes them indispensable in the clinical setting. This compound, chemically known as O-(3-deoxy-4-C-methyl-3-methylamino-β-L-arabinopyranosyl)-(1→6)-2-deoxy-D-streptamine, is a key structural component of several clinically important aminoglycosides, including the gentamicin (B1671437) complex.[1] The selective modification of the this compound core has been a fruitful strategy in the development of semisynthetic aminoglycosides with improved properties, such as enhanced activity against resistant strains and reduced toxicity.[2] This guide delves into the chemistry and biology of this compound derivatives, offering a technical resource for professionals in the field of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the chemical modification of a pre-existing aminoglycoside, such as sisomicin (B1680986), to yield a protected this compound intermediate. This intermediate then serves as a scaffold for the glycosylation with various sugar moieties to generate novel derivatives.

General Synthetic Strategy

A common route to obtaining a selectively protected this compound intermediate involves the acid-catalyzed hydrolysis of an N-alkoxycarbonyl or N-acyl derivative of sisomicin.[1] This process cleaves the unsaturated sugar moiety of sisomicin, yielding the this compound core. Subsequent steps involve the selective protection of the hydroxyl and amino groups of this compound to direct the glycosylation to the desired position.

Experimental Protocol: Synthesis of a Protected this compound Acceptor from Sisomicin

This protocol is a composite representation of synthetic strategies described in the literature.[3]

Step 1: Full Protection of Sisomicin

-

Treat sisomicin with an excess of a suitable protecting group reagent (e.g., benzyloxycarbonyl chloride) in a basic solution to protect all amino groups.

-

Protect the hydroxyl groups, for instance, by forming an oxazolidinone from a carbamate (B1207046) followed by benzylation.[3]

Step 2: Cleavage of the Unsaturated Ring

-

Dissolve the fully protected sisomicin derivative in a mixture of tetrahydrofuran (B95107) and an aqueous acid (e.g., sulfuric acid).

-

Heat the reaction mixture (e.g., to 40°C) for an extended period (e.g., 48 hours) to effect the cleavage of the unsaturated sugar ring.[3]

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Neutralize the reaction mixture and extract the selectively protected this compound acceptor with an organic solvent.

-

Purify the product using column chromatography.

Step 3: Glycosylation

-

Dissolve the protected this compound acceptor and a suitable glycosyl donor (a protected sugar with a good leaving group) in an anhydrous solvent (e.g., N,N-dimethylformamide).

-

Add a promoter, such as a silver or mercury salt, to facilitate the glycosylation reaction.[1][3]

-

Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC.

-

Quench the reaction and purify the resulting protected this compound derivative by column chromatography.

Step 4: Deprotection

-

Remove the protecting groups using standard deprotection strategies, such as hydrogenolysis for benzyl (B1604629) and Cbz groups and acid or base treatment for other protecting groups.

-

Purify the final this compound derivative by ion-exchange chromatography or other suitable methods.

Diagram of the general experimental workflow for the synthesis and evaluation of this compound derivatives:

Caption: General workflow for the synthesis and biological testing of this compound derivatives.

Properties and Biological Activity of this compound Derivatives

The primary biological activity of interest for this compound derivatives is their antibacterial potency. Modifications to the this compound core aim to overcome bacterial resistance mechanisms and reduce the inherent toxicity of aminoglycosides.

Antibacterial Activity

The antibacterial activity of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

Table 1: Antibacterial Activity of Selected Aminoglycosides (including this compound-containing compounds)

| Compound | Bacterial Species | MIC Range (µg/mL) | Reference(s) |

| Isepamicin | Enterobacteriaceae | 1.1 - 8.5 (MIC90) | [2] |

| Pseudomonas aeruginosa | 7.8 (MIC90) | [2] | |

| Acinetobacter spp. | 7.2 (MIC90) | [2] | |

| Staphylococci | 0.5 - 6.9 (MIC90) | [2] | |

| Gentamicin C1 | E. coli (with aac(6')-Ib) | 4-fold more potent than gentamicin mixture | [4] |

| Gentamicin C2a | E. coli (with aac(6')-Ib) | 256-fold higher MIC than against isogenic strain without resistance | [4] |

| Arbekacin | Methicillin-resistant Staphylococcus aureus (MRSA) | Higher activity than gentamicin, netilmicin, and amikacin | [2] |

Note: This table includes data for complex aminoglycosides where this compound is a core component, as comprehensive MIC data for a series of simple, systematically modified this compound derivatives is limited in the cited literature.

Structure-Activity Relationships (SAR)

While detailed SAR studies for a wide range of simple this compound derivatives are not extensively published, some general principles can be inferred from the broader class of aminoglycosides:

-

Modifications at the 3' and 4' positions: Deoxygenation at these positions, as seen in 3',4'-dideoxykanamycin B (dibekacin), can confer activity against bacteria possessing enzymes that modify these hydroxyl groups.[5]

-

Substituents on the amino groups: The nature and position of substituents on the amino groups of the this compound core can significantly impact antibacterial activity and susceptibility to inactivating enzymes.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on standard clinical laboratory procedures.[7][8][9]

-

Prepare Bacterial Inoculum: Culture the test bacteria in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).

-

Prepare Antibiotic Dilutions: Perform serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculate the Plate: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[4] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

Antibacterial Mechanism of Action

The primary mechanism of action for this compound derivatives, like other aminoglycosides, is the inhibition of bacterial protein synthesis.

Caption: Mechanism of antibacterial action of this compound derivatives.

This compound derivatives bind with high affinity to the A-site on the 16S ribosomal RNA of the 30S ribosomal subunit.[10] This binding event disrupts the fidelity of translation, leading to codon misreading and the incorporation of incorrect amino acids into the nascent polypeptide chain. This results in the production of non-functional or toxic proteins, ultimately leading to bacterial cell death.

Signaling Pathways in Aminoglycoside-Induced Toxicity

A significant limitation to the clinical use of aminoglycosides is their potential for ototoxicity (damage to the inner ear) and nephrotoxicity (damage to the kidneys). These toxicities are mediated by complex signaling pathways within mammalian cells.

4.2.1. Ototoxicity

Aminoglycosides can enter the sensory hair cells of the inner ear, leading to their damage and death.[11] This process involves the generation of reactive oxygen species (ROS), which triggers downstream apoptotic pathways.

Caption: Signaling pathway of aminoglycoside-induced ototoxicity.

Key events in this pathway include the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the release of cytochrome c from mitochondria, which in turn activates caspases, the executioners of apoptosis.[10][12]

4.2.2. Nephrotoxicity

Aminoglycosides are taken up by the proximal tubular cells of the kidneys, where they can accumulate and cause cellular damage.

Caption: Signaling pathway of aminoglycoside-induced nephrotoxicity.

The toxic mechanism involves the sequestration of the drug within lysosomes, leading to lysosomal phospholipidosis and subsequent cell necrosis.[3] This tubular damage can ultimately result in a decline in the glomerular filtration rate.

Conclusion and Future Directions

This compound remains a valuable scaffold for the development of new aminoglycoside antibiotics. The synthetic strategies outlined in this guide provide a foundation for the creation of novel derivatives with potentially improved therapeutic profiles. A critical area for future research is the systematic exploration of the structure-activity relationships of a diverse library of this compound derivatives to better understand the structural determinants of antibacterial activity and toxicity. Furthermore, a deeper understanding of the signaling pathways involved in aminoglycoside toxicity will be crucial for the rational design of safer and more effective drugs. The continued development of this compound derivatives holds promise for addressing the growing threat of antibiotic resistance.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Nephrotoxicity of aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A synthesis of 3',4'-dideoxykanamycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antibacterial activity of novel neamine derivatives: preponderant role of the substituent position on the neamine core - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Broth Microdilution Assay [bio-protocol.org]

- 9. EUCAST: MIC Determination [eucast.org]

- 10. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. boris-portal.unibe.ch [boris-portal.unibe.ch]

Methodological & Application

Application Notes: Synthesis and Analysis of Garamine for Research Applications

Introduction